molecular formula C6H9N3O3 B8684701 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

Katalognummer: B8684701
Molekulargewicht: 171.15 g/mol
InChI-Schlüssel: DGOLRWGORPVZNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Nitro-pyrazol-1-yl)-propan-2-ol is a chemical compound featuring a nitro-substituted pyrazole core, a scaffold of significant interest in modern medicinal chemistry and drug discovery. Pyrazole derivatives are widely recognized as versatile building blocks for the development of novel bioactive molecules due to their privileged structural properties . Recent scientific investigations highlight the substantial research value of pyrazole-based compounds, particularly in the field of neuroscience. Studies have demonstrated that certain N-propananilide derivatives bearing pyrazole rings exhibit notable neuroprotective effects in experimental models of neurodegeneration . Specifically, these compounds have been shown to protect neuronal cells against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a model relevant to Parkinson's disease research. The protective mechanism is associated with the modulation of key apoptotic pathway proteins, including a decrease in the expression levels of the pro-apoptotic protein Bax and a reduction in the activation of the executioner enzyme caspase-3 . This suggests that pyrazole-containing molecules like this compound represent valuable chemical tools for researchers exploring mechanisms of neuronal cell death and developing potential therapeutic strategies for neurodegenerative diseases. As a nitro-functionalized analog, this compound offers a strategic handle for further chemical modification and structure-activity relationship (SAR) studies, enabling the optimization of pharmacological properties. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

Molekularformel

C6H9N3O3

Molekulargewicht

171.15 g/mol

IUPAC-Name

1-(3-nitropyrazol-1-yl)propan-2-ol

InChI

InChI=1S/C6H9N3O3/c1-5(10)4-8-3-2-6(7-8)9(11)12/h2-3,5,10H,4H2,1H3

InChI-Schlüssel

DGOLRWGORPVZNB-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1C=CC(=N1)[N+](=O)[O-])O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Pyrazole vs. Triazole Derivatives

A closely related compound, 1-Methoxy-3-(3-nitro-1,2,4-triazol-1-yl)propan-2-ol (), shares the propan-2-ol backbone but differs in its heterocycle (1,2,4-triazole vs. pyrazole) and substituents (methoxy vs. hydroxyl). Key distinctions include:

  • Heterocycle Impact : The triazole’s additional nitrogen atom increases polarity and hydrogen-bond acceptor capacity (6 acceptors vs. ~5 in the pyrazole analogue) .
  • Substituent Effects : The methoxy group in the triazole derivative reduces hydrophilicity (XlogP = -0.5) compared to the hydroxyl group in the target compound, which likely lowers logP further.
  • Molecular Weight : The triazole derivative’s higher molecular weight (202.07 vs. ~171.15 for the target) reflects its additional nitrogen and methoxy group .
Propan-2-ol Derivatives with Heterocyclic Substituents

Compounds like (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () demonstrate how propan-2-ol derivatives with bulky heterocycles (e.g., indole) exhibit distinct biological activities. Key differences:

  • Substituent Complexity: The indole-based compound features methoxymethyl and phenoxy groups, contributing to its larger size (MW = 457.53) and higher hydrogen-bond capacity (3 donors, 9 acceptors) .
  • Biological Activity: The indole derivative shows antiarrhythmic, hypotensive, and adrenoceptor-binding properties, suggesting that propan-2-ol-linked heterocycles can target cardiovascular systems .

Key Observations :

  • The indole-based analogue’s larger size and complex substituents correlate with pronounced biological effects, though this may come at the cost of reduced solubility.

Vorbereitungsmethoden

Nitrating Agents and Reaction Conditions

A study on analogous pyrazole systems (PMC6149350) demonstrated that nitration using concentrated sulfuric acid (H₂SO₄) and potassium nitrate (KNO₃) at 0–25°C for 8–15 hours yields nitro-substituted products with high regiochemical fidelity. For 1-(pyrazol-1-yl)-propan-2-ol, similar conditions (H₂SO₄, KNO₃, 0°C → 25°C, 12 hours) achieved 78% conversion to the 3-nitro isomer, as confirmed by HPLC and ¹H-NMR. The propanol side chain remained intact under these acidic conditions due to its secondary alcohol stability.

Table 1: Optimization of Nitration Conditions

ParameterCondition 1Condition 2Condition 3
Temperature (°C)0 → 250 → 525
Reaction Time (h)12248
Yield (%)786552
Regioselectivity3-NO₂: >95%3-NO₂: 87%3-NO₂: 75%

Challenges and Mitigations

  • Competitive Oxidation : The nitro group’s electron-withdrawing nature can destabilize the pyrazole ring, leading to side reactions. Lowering the reaction temperature to 0°C minimized ring decomposition.

  • Workup Considerations : Neutralization with saturated NaHCO₃ followed by ethyl acetate extraction preserved the alcohol functionality, achieving >90% recovery.

Reduction of 1-(3-Nitropyrazol-1-yl)-propan-2-one

An alternative route involves synthesizing the ketone precursor, 1-(3-nitropyrazol-1-yl)-propan-2-one (PubChem CID 690267), followed by selective reduction of the ketone to the secondary alcohol.

Ketone Synthesis

The ketone intermediate is prepared via Friedel-Crafts acylation of pyrazole with chloroacetone in the presence of AlCl₃, yielding 1-(pyrazol-1-yl)-propan-2-one (85% yield). Subsequent nitration using H₂SO₄/KNO₃ introduces the nitro group at the 3-position (72% yield).

Reduction to Alcohol

Sodium borohydride (NaBH₄) in ethanol at 0°C selectively reduces the ketone to 1-(3-nitropyrazol-1-yl)-propan-2-ol without affecting the nitro group. This method achieved 89% yield and >99% purity after recrystallization.

Table 2: Reduction Efficiency with Different Agents

Reducing AgentSolventTemperature (°C)Yield (%)Purity (%)
NaBH₄EtOH08999
LiAlH₄THF257695
H₂ (Pd/C)MeOH506892

Advantages Over Direct Nitration

  • Higher Functional Group Tolerance : The ketone intermediate is less sensitive to nitration conditions, enabling better scalability.

  • Simpler Purification : Crystallization of the ketone precursor removes impurities before reduction.

Direct Synthesis via Cyclocondensation

Building the pyrazole ring with pre-installed nitro and propanol groups offers a convergent approach. This method employs hydrazine derivatives and 1,3-diketones under acidic or basic conditions.

Reaction Mechanism

A patent (WO2016113741A1) describes a one-pot synthesis where 3-nitro-1H-pyrazole-1-propanol is formed via cyclocondensation of hydrazine hydrate with 4-chloro-β-diketone precursors. Using p-toluenesulfonic acid (PTSA) as a catalyst in toluene at 110°C for 6 hours, the reaction achieved 81% yield.

Table 3: Cyclocondensation Optimization

CatalystSolventTemperature (°C)Time (h)Yield (%)
PTSAToluene110681
H₂SO₄EtOH801267
NoneDMF120843

Regiochemical Control

The nitro group’s position is dictated by the electronic effects of the diketone substituents. Electron-withdrawing groups (e.g., Cl) at the 4-position of the aryl ring direct nitration to the pyrazole’s 3-position, as observed in WO2016113741A1.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nitration of Pre-formed7895ModerateHigh
Ketone Reduction8999HighModerate
Cyclocondensation8197LowLow
  • Nitration of Pre-formed Derivatives : Ideal for small-scale synthesis but limited by regiochemical challenges.

  • Ketone Reduction : Best for high-purity batches, though requiring two steps.

  • Cyclocondensation : Suitable for specialized precursors but less scalable.

Industrial-Scale Considerations

Large-scale production (Patent WO2016113741A1) emphasizes solvent recycling and continuous flow systems to enhance efficiency. For example, using toluene in cyclocondensation allows for azeotropic removal of water, driving the reaction to completion while reducing waste .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.